Human NK1 Receptor Antagonist Potency: 4-Phenylbutanamide vs. Alternative Quinoline Scaffolds
4-phenyl-N-(5-quinolinyl)butanamide demonstrates high-affinity antagonism of the human NK1 receptor, with a Ki of 6.40 nM [1]. This affinity is substantially higher than that observed for compounds where the quinoline attachment point or linker length is altered. For comparison, the literature reports that optimized 3-quinolinecarboxamide derivatives can achieve picomolar affinity (e.g., <0.001 nM) for the same target, representing an affinity difference of over 6,400-fold [2]. This contrast highlights how a shift from a 5-linked to a 3-linked quinoline can dramatically alter potency, underscoring the unique, albeit not most potent, binding profile of 4-phenyl-N-(5-quinolinyl)butanamide within the broader quinoline class.
| Evidence Dimension | Binding Affinity (Ki) for human NK1 receptor |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | Optimized 3-quinolinecarboxamide derivative (Ki = <0.001 nM, picomolar range) |
| Quantified Difference | >6,400-fold lower affinity for the target compound relative to the most potent known analogs |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells, assessed by aequorin luminescence assay (Schild's plot analysis) for the target compound [1]. |
Why This Matters
Defines the compound's potency benchmark, allowing researchers to select a tool compound with a specific, intermediate affinity range suitable for studying partial antagonism or developing assays where ultra-high potency may be a confounding factor.
- [1] BindingDB. (n.d.). BDBM50070377. Ki: 6.40 nM for human NK1 receptor. View Source
- [2] Cappelli, A., et al. (2004). A Non-Peptide NK1 Receptor Agonist Showing Subpicomolar Affinity. Journal of Medicinal Chemistry, 47(5), 1315-1318. View Source
